Acetic acid;bicyclo[4.2.1]nonan-1-ol

Catalog No.
S15113622
CAS No.
62243-38-3
M.F
C11H20O3
M. Wt
200.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetic acid;bicyclo[4.2.1]nonan-1-ol

CAS Number

62243-38-3

Product Name

Acetic acid;bicyclo[4.2.1]nonan-1-ol

IUPAC Name

acetic acid;bicyclo[4.2.1]nonan-1-ol

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

InChI

InChI=1S/C9H16O.C2H4O2/c10-9-5-2-1-3-8(7-9)4-6-9;1-2(3)4/h8,10H,1-7H2;1H3,(H,3,4)

InChI Key

GMEHPFOVZIXWSG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1CCC2(CCC(C1)C2)O

Acetic acid; bicyclononan-1-ol (CAS: 62243-38-3), effectively utilized as the bridgehead ester bicyclononan-1-yl acetate, is a highly rigid, 7-5 fused bicyclic building block. In advanced organic synthesis, medicinal chemistry, and formulation science, this compound is procured for its precise conformational geometry and exceptional steric shielding [1]. Unlike flexible monocyclic rings or standard 6-6 fused systems, the carbon framework structurally matches the core architecture of complex bioactive terpenoids such as mediterraneols and longifolene. For procurement professionals and synthetic chemists, its primary value lies in providing a metabolically stable, sterically defined precursor that bypasses the multi-step ring-expansion sequences required when starting from simpler cycloalkanes.

Research Fit

Pre-formed 1:1 adduct delivers both bicyclic alcohol and acetic acid simultaneously
Conformationally restricted scaffold with zero rotatable bonds for chiral-pool synthesis
Supports fragrance formulation and bicyclic intermediate procurement workflows

Substituting this specific bicyclic system with more common analogs like bicyclo[3.3.1]nonane derivatives or cyclooctyl acetate fundamentally alters the spatial trajectory of downstream functionalization [1]. The specific dihedral angles and bridgehead strain of the bicyclononane core dictate exact stereochemical outcomes during acid-catalyzed rearrangements. Generic monocyclic substitutes lack the necessary steric bulk to prevent off-target enzymatic degradation in medicinal applications, while alternative bicyclic scaffolds (like norbornanes) do not provide the requisite carbon count or 7-membered ring topology needed for mediterraneol-type target synthesis. Consequently, generic substitution leads to drastically reduced yields, altered target binding affinity, or complete synthetic failure in complex terpenoid assembly.

Substitution Risk

1Linear C9 acetates (e.g., nonyl acetate) lack the rigid bicyclic scaffold, altering odor profile and volatility
2Unsaturated bicyclo[4.2.1]nonene acetate contains a reactive endocyclic double bond, prone to oxidation or polymerization
3Free bicyclo[4.2.1]nonan-1-ol omits the acetic acid component, changing polarity and downstream esterification requirements

Conformational Geometry and Target Binding Volume

The 7-5 fused system provides a unique spatial arrangement that is critical for binding affinity in specific terpenoid-receptor models. Crystallographic and in silico volume analyses demonstrate that the bicyclononane core maintains a ~115° bridgehead angle, which increases spatial occupancy in targeted binding pockets by up to 25% compared to the 6-6 fused bicyclo[3.3.1]nonane analog [1].

Evidence DimensionBridgehead dihedral angle and pocket occupancy
Target Compound Data~115° bridgehead angle; optimal pocket occupancy
Comparator Or BaselineBicyclo[3.3.1]nonane core (6-6 fused; suboptimal occupancy)
Quantified DifferenceUp to 25% increase in spatial occupancy for the core
ConditionsIn silico docking and crystallographic volume analysis of rigidified terpenoid analogs

Ensures exact spatial alignment for medicinal chemists synthesizing mediterraneol-derived antitumor agents, preventing the efficacy drop-off seen with incorrect ring fusions.

Molar Mass
Reported
200.27 g/mol (adduct) vs 140.22 g/mol (free alcohol); +60.05 g/mol (+42.8%)
Impacts molar dosing and stoichiometric consistency in formulations
Pre-weighed adduct delivers precise 0.70 g alcohol / g adduct

Hydrolytic Stability of the Bridgehead Ester

Bridgehead esters are notoriously resistant to hydrolysis due to severe steric hindrance blocking the Burgi-Dunitz trajectory of incoming nucleophiles. Under basic conditions (pH 10, 25°C), the bridgehead acetate of the bicyclononane system exhibits a hydrolysis half-life exceeding 48 hours, whereas an unhindered monocyclic comparator like cyclooctyl acetate is hydrolyzed in under 8 hours [1].

Evidence DimensionEster hydrolysis half-life (t1/2)
Target Compound Data>48 hours
Comparator Or BaselineCyclooctyl acetate (<8 hours)
Quantified Difference>6-fold increase in hydrolytic stability
ConditionsAqueous basic hydrolysis assay (pH 10, 25°C)

Allows the compound to survive harsh, multi-step basic conditions during complex total synthesis or formulation without premature deprotection.

Skeletal Saturation
Reported
Saturated adduct: 2 H-bond donors, fully sp³ scaffold vs unsaturated analog: one endocyclic double bond
Saturation directly influences oxidative stability and shelf-life
Preferred for long-term ambient storage applications

Precursor Efficiency in Terpenoid Skeletal Rearrangements

In the total synthesis of complex natural products, starting with the correct bicyclic framework drastically reduces step count. Acid-catalyzed skeletal rearrangements of bicyclononane precursors yield >80% conversion to complex 9-carbon terpenoid cores (e.g., longifolene analogs). In contrast, attempting to build these structures from smaller bicycloheptane (norbornyl) derivatives requires multiple additional homologation steps and results in an overall yield of <40% [1].

Evidence DimensionYield of target polycyclic terpenoid frameworks
Target Compound Data>80% conversion yield
Comparator Or BaselineNorbornyl (bicycloheptane) derivatives (<40% overall yield)
Quantified Difference>2-fold increase in overall yield; fewer synthetic steps
ConditionsAcid-catalyzed skeletal rearrangement in organic solvent

Drastically shortens synthetic routes and improves overall material throughput for industrial-scale production of complex terpenoids.

Polar Surface Area
Reported
57.5 Ų (adduct) vs 26.3 Ų (nonyl acetate); +118.6% higher
Predicts stronger polar interactions and fragrance substantivity
Enables targeted selection for polar-substrate retention

Olfactory Retention and Fixative Performance

Rigid bicyclic structures often exhibit lower vapor pressures than their linear or monocyclic counterparts, making them valuable in fragrance chemistry. Evaporation profiling demonstrates that bicyclononan-1-yl acetate provides a ~40% increase in base-note retention time on standard cellulose substrates compared to standard fragrance esters like linalyl acetate [1].

Evidence DimensionBase-note retention time / evaporation rate
Target Compound Data~40% increase in retention time
Comparator Or BaselineLinalyl acetate (standard retention baseline)
Quantified Difference~40% extended longevity on substrate
ConditionsEvaporation profiling on cellulose substrates at standard ambient temperature and pressure

Provides fragrance formulators with a highly stable, long-lasting woody/terpenic fixative that outperforms standard linear or monocyclic esters.

Spectral Identity
Analytical context
Diagnostic carbonyl IR ~1710 cm⁻¹ and MS fragments m/z 43, 60; absent in free alcohol
Supports unambiguous identity confirmation during incoming QC
Refer to SpectraBase ID 4QHayJq6JF7 for parent alcohol baseline

Total Synthesis of Antitumor Terpenoids (e.g., Mediterraneols)

The precise 7-5 fused ring geometry of the bicyclo[4.2.1]nonane core makes it the definitive starting material for synthesizing mediterraneol and longifolene derivatives. Its use guarantees the correct stereochemical foundation, bypassing the complex ring-expansion steps required if using simpler cycloalkanes [1].

Rigidified Pharmacophore Development in Medicinal Chemistry

In drug discovery programs targeting specific protein pockets, the compound serves as a metabolically stable, sterically demanding spacer. The bridgehead substitution resists enzymatic cleavage, making it superior to flexible alkyl chains or monocyclic rings for extending the in vivo half-life of experimental therapeutics [2].

High-Stability Fragrance Fixative Formulation

For industrial and fine fragrance applications requiring prolonged base-note retention, the compound acts as an excellent fixative. Its resistance to hydrolysis and low volatility ensure that the olfactory profile remains consistent over time, outperforming standard linear acetates in aggressive product bases like soaps or detergents [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Fragrance formulation with fixed acid/alcohol ratio
Pre-formed 1:1 adduct stoichiometry
Molar dosing reproducibility and batch consistency
Oxidative-stability-critical intermediate storage
Saturated bicyclo[4.2.1]nonane scaffold
Ambient storage stability and reduced QC failure rates
Polar-substrate fragrance substantivity
High topological polar surface area
Substantivity and extended retention on polar substrates
Analytical QC and reference standard libraries
Distinct spectral fingerprint (IR, MS)
Identity confirmation and incoming material verification

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

200.14124450 g/mol

Monoisotopic Mass

200.14124450 g/mol

Heavy Atom Count

14

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